1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Description
1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a pyrazol-5-amine core substituted at the 1-position with a cyclopentyl group and at the 3-position with a pyrazin-2-yl moiety. This scaffold is structurally distinct due to the combination of a bulky cyclopentyl substituent and the electron-deficient pyrazine ring, which may influence solubility, binding affinity, and biological activity. Pyrazole derivatives are widely explored for therapeutic applications, including kinase inhibition, anticoagulant activity, and anticancer properties .
Properties
IUPAC Name |
2-cyclopentyl-5-pyrazin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-12-7-10(11-8-14-5-6-15-11)16-17(12)9-3-1-2-4-9/h5-9H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSQVMCVIWETQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=NC=CN=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common approach is the formation of a domino imine followed by intramolecular annulation and subsequent Ugi-azide reaction. These reactions require specific conditions such as controlled temperatures, appropriate solvents, and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has found applications in various scientific research fields:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.
Medicine: The compound is being investigated for its potential use in drug discovery, particularly in the development of new treatments for diseases such as cancer and infections.
Industry: Its unique properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanisms are often elucidated through detailed biochemical studies and molecular modeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 1-Position (N1-Alkyl Groups)
The nature of the N1-alkyl group significantly impacts physicochemical and biological properties:
Key Insights :
- Cyclopentyl vs.
- Cyclopentyl vs. Aromatic Substitutents (e.g., 4-Fluorophenyl) : Aromatic groups (e.g., in 4-(4-fluorophenyl)-1-phenyl analogs) are associated with kinase inhibition , while cyclopentyl may favor protease targeting .
Substituent Effects at the 3-Position (C3-Heterocycles)
The 3-position substituent critically modulates biological activity:
Key Insights :
- Pyrazin-2-yl vs. Pyridin-4-yl : Pyrazine’s electron-deficient nature may enhance π-π stacking with target enzymes, improving inhibition potency compared to pyridine .
- Pyrazin-2-yl vs. Phenyl : Pyrazine’s nitrogen atoms could facilitate hydrogen bonding or dipole interactions, unlike the purely hydrophobic phenyl group.
Biological Activity
1-Cyclopentyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , and it possesses a molecular weight of 217.25 g/mol. The compound features a cyclopentyl group and a pyrazinyl moiety, which are known to influence its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole compounds have shown moderate antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit inflammatory pathways, potentially reducing cytokine production in immune responses .
- Anticancer Potential : Certain pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their role as potential anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Cellular Interaction : The compound may interact with cell membrane receptors or intracellular signaling pathways, influencing cell proliferation and apoptosis .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. Notable findings include:
Table 1: Biological Activities of Pyrazole Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 25 | |
| Pyrazole Derivative A | Anti-inflammatory | 10 | |
| Pyrazole Derivative B | Anticancer | 15 |
Case Study: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited significant activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 250 µg/mL. This suggests potential utility in treating fungal infections .
Case Study: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of pyrazole compounds revealed that derivatives similar to this compound could inhibit TNFα-induced IL-6 production in human cell lines, indicating their role in modulating inflammatory responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
